Acrylamide-d5

Description

Properties

IUPAC Name |

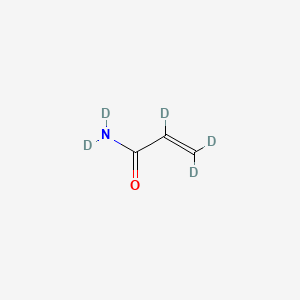

N,N,2,3,3-pentadeuterioprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-LUPFFDCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)N([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108152-65-4 | |

| Record name | 108152-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylamide-d5 can be synthesized through the deuteration of acrylamide. The process typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the reaction of acrylonitrile with deuterium oxide (D2O) under specific conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchanges efficiently. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acrylamide-d5 undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polyacrylamide, which is widely used in water treatment and as a flocculant.

Addition Reactions: The double bond in this compound can participate in addition reactions with various nucleophiles.

Oxidation and Reduction: this compound can undergo oxidation to form acrylic acid derivatives and reduction to form amines.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or ultraviolet light.

Addition Reactions: Catalyzed by acids or bases.

Oxidation: Typically involves oxidizing agents like potassium permanganate.

Reduction: Often uses reducing agents like lithium aluminum hydride.

Major Products:

Polyacrylamide: From polymerization.

Acrylic Acid Derivatives: From oxidation.

Amines: From reduction.

Scientific Research Applications

Internal Standard in Mass Spectrometry

Acrylamide-d5 serves as an effective internal standard in mass spectrometry, particularly for quantifying acrylamide levels in food products. Its deuterated nature allows for accurate differentiation between the analyte and the standard during analysis. Studies have shown that utilizing this compound in high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) improves the sensitivity and reliability of acrylamide detection in various starchy foods such as potato chips and baked goods .

Derivatization Reactions

The compound is also employed in derivatization reactions to enhance the detection of acrylamide. For instance, researchers have developed methods using this compound as a labeling agent in thiol-olefin reactions, which significantly streamline the analysis process and reduce the time required for sample preparation . This application is crucial for laboratories aiming to achieve rapid and efficient analysis of acrylamide content.

Monitoring Acrylamide Levels

This compound is integral to food safety protocols, particularly concerning the monitoring of acrylamide levels in processed foods. The European Food Safety Authority (EFSA) has established guidelines for acceptable levels of acrylamide due to its carcinogenic potential . By using this compound as an internal standard, laboratories can ensure compliance with these regulations while providing accurate assessments of acrylamide concentrations in food products.

Mitigation Strategies

Research utilizing this compound has led to the development of mitigation strategies aimed at reducing acrylamide formation during food processing. Studies have explored various cooking methods and ingredients that can lower acrylamide levels, with findings indicating that certain modifications can significantly reduce its formation during high-temperature cooking processes .

Toxicological Studies

In biomedical research, this compound is used to study the toxicological effects of acrylamide exposure on human health. Research indicates that dietary intake of acrylamide can lead to various health issues, including neurotoxicity and carcinogenicity . By employing this compound in toxicological assessments, researchers can trace metabolic pathways and better understand how acrylamide interacts with biological systems.

Proteomics Studies

This compound has been utilized in proteomics studies to identify proteins that interact with acrylamide and its metabolites within biological samples. For example, studies have shown that proteins such as immunoglobulins and serum albumin can be alkylated by acrylamide, which may influence their function and contribute to health risks associated with exposure . This application is crucial for elucidating the mechanisms by which acrylamide exerts its toxic effects.

Case Studies

Mechanism of Action

Acrylamide-d5 exerts its effects primarily through its electrophilic nature. It can form adducts with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound is known to induce oxidative stress, neurotoxicity, and carcinogenicity through these interactions. The molecular targets include sulfhydryl groups in proteins and nucleophilic sites in DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acrylamide-d5 belongs to a family of isotopically labeled acrylamide derivatives. Below is a detailed comparison with its closest analogs:

Acrylamide-2,3,3-d3

Acrylamide-1-<sup>13</sup>C

Non-Deuterated Acrylamide (Baseline Compound)

- Chemical Formula: C3H5NO

- Molecular Weight : 71.08 g/mol

- CAS RN : 79-06-1

- Applications: Industrial production of polyacrylamide, electrophoresis gels, and soil conditioning. Classified as a Group 2A carcinogen (probably carcinogenic to humans) by the International Agency for Research on Cancer (IARC) .

Table 1: Key Properties of this compound and Isotopic Variants

Functional Comparison with Polyacrylamide

- Chemical Structure : Polyacrylamide consists of repeating acrylamide units linked via covalent bonds, forming a high-molecular-weight polymer .

- Applications: Used in water treatment, cosmetics, and electrophoresis gels. Unlike this compound, it is non-toxic and non-carcinogenic in its polymerized form .

- Key Difference: this compound is a monomeric compound with analytical utility, whereas polyacrylamide is a non-reactive polymer with industrial applications .

Detection and Quantitation

Research Trends and Gaps

Recent studies focus on optimizing this compound synthesis to improve isotopic purity (>99 atom% D) and reduce production costs . A critical gap remains in understanding the long-term stability of deuterated acrylamide in biological matrices, which affects its reliability as an internal standard .

Biological Activity

Acrylamide-d5, a deuterated form of acrylamide, is a compound of significant interest due to its biological activity and potential health impacts. This article provides a detailed overview of its biological activity, including metabolism, toxicity, and implications for human health, supported by data tables and case studies.

Acrylamide is an organic compound that is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) due to its genotoxicity and potential to cause cancer in laboratory animals. Upon ingestion, acrylamide is primarily metabolized by cytochrome P450 enzymes into glycidamide, which is believed to be responsible for many of its toxic effects, including DNA adduct formation and subsequent mutagenesis .

Metabolic Pathway

- Acrylamide → Glycidamide (via Cytochrome P450)

- Glycidamide forms adducts with DNA, leading to potential carcinogenic effects.

Toxicological Effects

The toxicological profile of this compound mirrors that of its non-deuterated counterpart. It exhibits acute toxicity through various exposure routes (oral, dermal, inhalation), with specific classifications under OSHA for skin irritation and potential carcinogenicity. The following table summarizes the key toxicological categories:

| Toxicological Effect | Classification |

|---|---|

| Acute toxicity (oral) | Category 3 |

| Acute toxicity (dermal) | Category 4 |

| Acute toxicity (inhalation) | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Germ cell mutagenicity | Category 1B |

| Carcinogenicity | Category 1B |

| Reproductive toxicity | Category 2 |

1. Rodent Studies

Research conducted on rodents has established a clear link between high doses of acrylamide and increased mortality rates as well as tumor formation. In a significant study by Friedman et al. (1995), male rats exposed to high doses (2.0 mg/kg per day) exhibited a mortality increase of 22-31% compared to control groups. Female rats showed a mortality rate increase of 35-49% at doses of 3.0 mg/kg per day. Notably, benign tumors such as fibroadenomas were found at a rate 6.5 times higher in treated groups compared to controls .

2. Human Studies

Human studies on acrylamide have yielded inconsistent results regarding its carcinogenicity. While some epidemiological studies suggest potential links between dietary acrylamide intake and cancer risk, the evidence remains inconclusive due to variability in study designs and populations . A proteomics study identified proteins that bind to acrylamide and glycidamide in human plasma, indicating metabolic interactions that require further investigation .

3. Genetic Mutational Signatures

Recent research has identified a unique mutational signature associated with acrylamide exposure in human tumors. This signature was found in approximately one-third of tumor genomes analyzed across various cancer types, suggesting a potential role for acrylamide in human carcinogenesis .

Q & A

Q. How can researchers validate the isotopic purity of Acrylamide-d5 in synthesis protocols?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation at specific positions. For example, the absence of proton signals at C-2,3,3 positions confirms deuterium substitution .

- Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) quantifies isotopic enrichment by comparing molecular ion peaks (e.g., m/z 76 for this compound vs. m/z 71 for non-deuterated acrylamide) .

- Reference deuterated standards (e.g., Acrylamide-d3) should be included to calibrate detection limits and assess cross-contamination risks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Follow neurotoxin and carcinogen handling guidelines : Use fume hoods, double gloves, and closed-system equipment to minimize exposure .

- Storage: Maintain ≤100 mg quantities in airtight, labeled containers at 4°C. Document issuance logs to track usage .

- Emergency protocols: Immediate decontamination with 10% sodium hypochlorite for spills; avoid aqueous solutions due to polymerization risks .

Q. How does isotopic labeling (deuterium) influence this compound’s stability in analytical workflows?

Methodological Answer:

- Deuterium kinetic isotope effects (KIE) may alter reaction rates in metabolic studies. For example, C-D bonds exhibit slower cleavage compared to C-H bonds, affecting degradation pathways .

- In LC-MS/MS, deuterated analogs (e.g., this compound) reduce matrix interference by providing distinct retention times and fragmentation patterns, enhancing quantification accuracy .

Advanced Research Questions

Q. What experimental design strategies resolve discrepancies in this compound quantification across heterogeneous sample matrices (e.g., biological vs. environmental samples)?

Methodological Answer:

- Matrix-matched calibration : Prepare standards in matched matrices (e.g., plasma, soil extracts) to account for ion suppression/enhancement in MS .

- Internal standard normalization : Use stable isotope-labeled internal standards (e.g., ¹³C-acrylamide) to correct for recovery variations during extraction .

- Statistical reconciliation : Apply ANOVA to evaluate inter-laboratory variability (e.g., GC-MS vs. LC-MS/MS results) and identify systematic biases .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for this compound in complex food systems?

Methodological Answer:

- Mixed-mode SPE cartridges (e.g., Oasis MCX) improve selectivity by combining cation exchange and hydrophobic interactions. Elute with 5% NH₄OH in methanol to recover this compound .

- Ultrafiltration (3 kDa cutoff) removes high-molecular-weight interferents (e.g., proteins) prior to SPE, reducing column fouling .

- Validate recovery rates (≥90%) using spiked samples and compare against deuterated analogs (e.g., Acrylamide-d3) to assess protocol robustness .

Q. What analytical challenges arise when distinguishing this compound from its non-deuterated form in low-abundance samples?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) resolves isotopic fine structure (e.g., Orbitrap systems with ≤1 ppm mass accuracy) to differentiate m/z 76.10 (this compound) from m/z 71.07 (acrylamide) .

- Tandem MS/MS fragmentation : Monitor transitions like m/z 76 → 58 (this compound) vs. m/z 71 → 44 (acrylamide) to confirm specificity .

- Address background noise via blank subtraction and limit of quantification (LOQ) validation (e.g., ≤10 µg/kg in food matrices) .

Q. How do researchers mitigate deuterium/hydrogen exchange in this compound during long-term stability studies?

Methodological Answer:

- Storage conditions : Use amber vials under inert gas (N₂) at -20°C to minimize H/D exchange with ambient moisture .

- Periodic re-analysis : Compare NMR spectra at 0, 6, and 12 months to track deuterium loss. A >5% decrease in isotopic purity invalidates the batch .

- Buffered systems : In aqueous experiments, employ deuterated solvents (e.g., D₂O) to suppress proton exchange .

Data Contradiction Analysis

Q. How should conflicting results about this compound’s metabolic pathways in in vitro vs. in vivo models be reconciled?

Methodological Answer:

- Cross-validation : Replicate in vitro findings using in vivo models (e.g., rodent studies) with isotopically labeled tracers to track metabolite formation .

- Computational modeling : Apply kinetic models (e.g., physiologically based pharmacokinetic, PBPK) to simulate deuterium effects on metabolic rates .

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, Scopus) to identify consensus pathways and outliers, adjusting for methodological variability (e.g., extraction protocols) .

Q. What statistical approaches address variability in this compound recovery rates across multi-laboratory studies?

Methodological Answer:

- Robust regression : Use Huber or Tukey bisquare weighting to minimize the impact of outliers in inter-laboratory datasets .

- Generalized Linear Mixed Models (GLMMs) account for random effects (e.g., lab-specific instrumentation) and fixed effects (e.g., extraction method) .

- Bland-Altman plots visualize agreement between LC-MS/MS and GC-MS results, highlighting systematic biases requiring recalibration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.